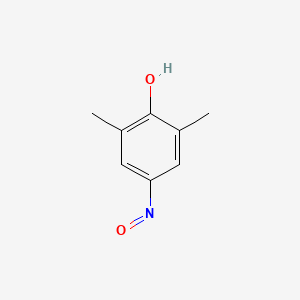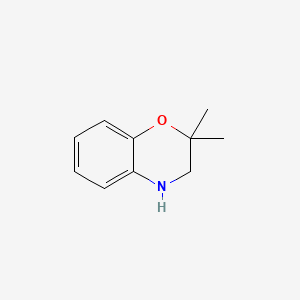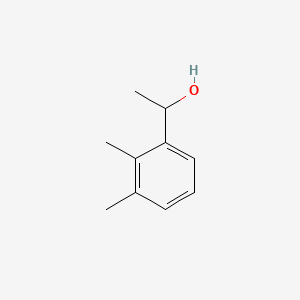
1-(2,3-Dimethylphenyl)ethanol
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da . It is also known by other names such as 1-(2,3-Dimethylbenzene)-1-ethanol, 1-(2,3-dimethylphenyl)ethan-1-ol, and 2,3-Dimethyl-α-Methylbenzyl Alcohol .
Molecular Structure Analysis
1-(2,3-Dimethylphenyl)ethanol contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
1-(2,3-Dimethylphenyl)ethanol has a molecular formula of C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .Applications De Recherche Scientifique
Catalytic Resolution in Organic Synthesis
1-(2,3-Dimethylphenyl)ethanol and its derivatives have been studied for their roles in the catalytic resolution of secondary alcohols. Research by Larionov et al. (2012) highlighted the computational study of esterification reactions catalyzed by pyridine derivatives, demonstrating improved selectivity with structural modifications like replacing a phenyl group with a 3,5-dimethylphenyl group. This finding has significant implications for enhancing selectivity in kinetic resolution reactions in organic synthesis (Larionov et al., 2012).
Biocatalysis and Green Chemistry
The compound and related derivatives have been explored in the context of biocatalysis. Pavoković et al. (2017) investigated the bioreduction of 1-(3,4-dimethylphenyl)ethanone to 1-(3,4-dimethylphenyl)ethanol using vegetable roots as biocatalysts, highlighting the potential of using plant-mediated approaches for synthesizing optically active alcohols in an environmentally friendly manner (Pavoković et al., 2017).
Kinetic Studies and Reaction Mechanisms
Nie et al. (2014) conducted a kinetic study on the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide. This research provides insights into the mechanisms of chlorination and oxidation reactions relevant to environmental and industrial processes (Nie et al., 2014).
Pharmaceutical Applications
In the pharmaceutical sector, various derivatives of 1-(2,3-Dimethylphenyl)ethanol have been synthesized and analyzed for potential biological activity. Studies like that of Noubade et al. (2009) focused on synthesizing compounds with potential medicinal value, indicating the broad applicability of these compounds in drug development (Noubade et al., 2009).
Coordination Chemistry
Research into the coordination behavior of related compounds, like that by Muñoz et al. (2011), has revealed interesting properties when interacting with metals like Pd(II), Zn(II), and Cu(II). This has implications for the development of new materials and catalysts in coordination chemistry (Muñoz et al., 2011).
Supercritical Fluids
1-(2,3-Dimethylphenyl)ethanol derivatives have also been explored in the context of supercritical fluids. Nakagawa et al. (2003) investigated the reactions of supercritical alcohols with unsaturated hydrocarbons, contributing to our understanding of chemical processes under extreme conditions (Nakagawa et al., 2003).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKWRSEFKVTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969117 | |
| Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)ethanol | |
CAS RN |
54166-49-3 | |
| Record name | Benzenemethanol, ar,ar,alpha-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054166493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



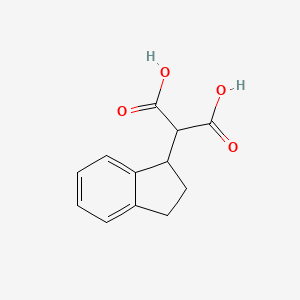

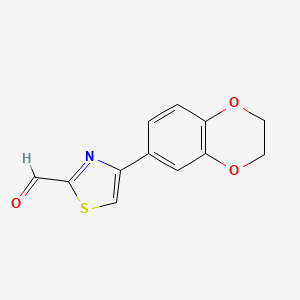
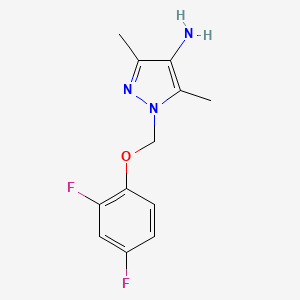
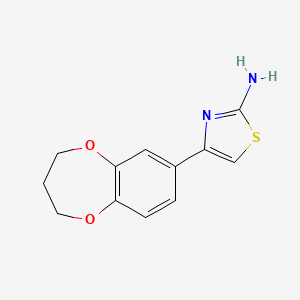
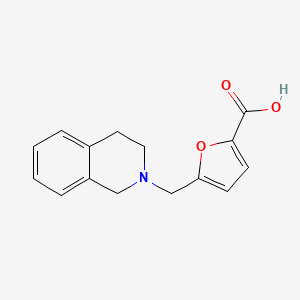
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B3025504.png)

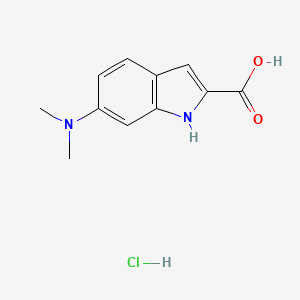
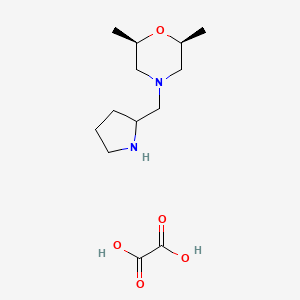
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)
